N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. This compound features a furan ring, a chlorophenyl group, and a phthalimide moiety, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine.
Attachment of the Butyl Chain: The phthalimide can be alkylated using a butyl halide under basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction where the chlorophenyl group is introduced.
Formation of the Furan-2-carboxamide: The final step involves the formation of the carboxamide linkage, possibly through an amide coupling reaction using a furan-2-carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as continuous flow chemistry might be employed to enhance production rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the nitro group would produce aniline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide exerts its effects would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to various cellular responses. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)benzamide: Similar structure but with a benzamide instead of a furan-2-carboxamide.
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring.
Uniqueness
N-(4-chlorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)furan-2-carboxamide is unique due to the presence of the furan ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c24-16-9-11-17(12-10-16)25(23(29)20-8-5-15-30-20)13-3-4-14-26-21(27)18-6-1-2-7-19(18)22(26)28/h1-2,5-12,15H,3-4,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGYVDFICLTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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